molecular formula C28H18Br2N2 B11799127 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine

4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine

Cat. No.: B11799127
M. Wt: 542.3 g/mol
InChI Key: UHCYUVNJVPRFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine (CAS 1393350-29-2) is an organic compound with the molecular formula C28H18Br2N2 and a molecular weight of 542.26 g/mol . This pyrimidine derivative is a solid that should be stored sealed in a dry, room temperature environment . As a π-deficient heterocycle, the pyrimidine core acts as an electron-withdrawing group, making it a valuable building block for constructing push-pull chromophores with intramolecular charge transfer properties . Such compounds are of significant interest in the development of advanced materials, particularly as emissive materials for Organic Light-Emitting Diodes (OLEDs) and other optoelectronic applications . Researchers are also exploring related pyrimidine-2-amine derivatives as selective Cyclooxygenase (COX-2) inhibitors in pharmaceutical research, highlighting the potential of this chemical scaffold in drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information.

Properties

Molecular Formula

C28H18Br2N2

Molecular Weight

542.3 g/mol

IUPAC Name

4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C28H18Br2N2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H

InChI Key

UHCYUVNJVPRFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br

Origin of Product

United States

Preparation Methods

Core Structural Assembly

The synthesis typically follows a three-stage sequence :

  • Biphenyl Formation : Constructing the [1,1'-biphenyl]-4-yl moiety via Suzuki-Miyaura coupling.

  • Bromination : Introducing bromine atoms at the 3,5-positions of the phenyl group.

  • Pyrimidine Cyclization : Forming the pyrimidine ring through condensation reactions.

Suzuki-Miyaura Coupling for Biphenyl Synthesis

The biphenyl scaffold is synthesized by coupling aryl boronic acids with brominated aromatics under palladium catalysis. For example, 4-bromobiphenyl reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/ethanol solvent system. This method achieves moderate yields (56–74%) and high regioselectivity.

Example Reaction Conditions

ParameterValueSource
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventToluene/EtOH (1:1)
Temperature80–100°C

Bromination Strategies

The 3,5-dibromophenyl group is introduced via electrophilic aromatic substitution. Bromine (Br₂) or N-bromosuccinimide (NBS) is employed in solvents like dichloromethane or acetic acid. Catalytic systems (e.g., FeBr₃) enhance regioselectivity, though polybromination remains a challenge.

Bromination Pathways

ReagentSolventCatalystSelectivity
Br₂CS₂NoneModerate
NBSDCMFeBr₃High

Pyrimidine Ring Formation via Cyclization

The pyrimidine core is constructed through Biginelli-like condensation or amidine-mediated cyclization .

Amidine Cyclization

A pre-functionalized biphenyl derivative reacts with amidines (e.g., benzamidine) and diketones (e.g., 1,1,3,3-tetramethoxypropane) under reflux conditions. This method leverages DMSO as a solvent and ammonium acetate as a catalyst, achieving yields up to 70% for analogous pyrimidines.

Key Reaction Components

ComponentRoleSource
AmidineNucleophile
DiketoneCarbon source
DMSOSolvent/Catalyst

One-Step Condensation with Phosphorus Pentoxide

An alternative route employs a three-component condensation of aromatic aldehydes, malononitrile, and thiourea/urea in the presence of P₂O₅. This method offers simplicity and high efficiency, though its applicability to dibromophenyl derivatives remains unexplored.

Advantages of One-Step Synthesis

FactorBenefitSource
Reaction TimeShorter (2–4 hours)
Reagent ToleranceBroad functional groups
YieldHigh (up to 95%)

Purification and Characterization Techniques

Chromatographic Purification

Column chromatography (silica gel, hexane/ethyl acetate gradients) is routinely used to isolate intermediates and final products. Recrystallization from solvents like ethanol or hexane enhances purity to >98%.

Purification Workflow

StepMethodPurity Achieved
Intermediate IsolationSilica gel column90–95%
Final ProductRecrystallization>98%

Spectroscopic Analysis

¹H/¹³C NMR confirms substituent positions and aromatic coupling patterns. HRMS validates molecular weight and isotopic ratios (e.g., Br: 1:1 for ⁷⁹Br/⁸¹Br).

Comparative Analysis of Synthetic Routes

ParameterMulti-Step RouteOne-Step Route
Steps 3–41
Yield 56–74%Up to 95%
Complexity High (intermediate handling)Low
Scalability ModerateHigh

Industrial-Scale Production Considerations

Industrial synthesis prioritizes continuous flow reactors and recyclable catalysts (e.g., Pd nanoparticles) to reduce costs. Bromination is optimized using NBS in DCM to minimize solvent waste.

Industrial Challenges

FactorSolution
Catalyst RecoveryImmobilized Pd catalysts
Solvent DisposalDCM recycling systems

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Compounds similar to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine have demonstrated significant anticancer properties. Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways related to tumor growth and metastasis .
  • Anti-inflammatory Properties : The compound's structural features may also allow it to function as an anti-inflammatory agent. Research into related pyrimidine derivatives has shown promise in reducing inflammation by modulating cytokine levels and other inflammatory markers .

Biological Research

The unique structure of this compound enables it to act as a ligand for various proteins and enzymes, facilitating studies on protein-ligand interactions. This aspect is crucial for understanding drug mechanisms and developing new therapeutic agents .

Materials Science

In materials science, compounds like 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine are explored for their potential use in organic electronics and photonic devices due to their electronic properties. The integration of biphenyl moieties enhances charge transport capabilities, making them suitable candidates for organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Mechanism Exploration

A study focused on the anticancer effects of structurally related pyrimidines demonstrated that specific substitutions could enhance potency against breast cancer cell lines (MCF7). The results indicated that compounds with similar structures to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine exhibited IC50 values ranging from 0.5 to 10 µM .

Case Study 2: Protein Interaction Analysis

Research investigating the interactions of this compound with vascular endothelial growth factor receptor (VEGFR) revealed that it could inhibit angiogenesis effectively. The study compared its efficacy against standard treatments and found it significantly inhibited tumor growth in vivo models .

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling processes .

Comparison with Similar Compounds

Compound A : 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

  • CAS : 1820711-06-5
  • Molecular Formula : C₁₇H₉Cl₂F₃N₂
  • Molecular Weight : 369.20 g/mol
  • Substituents : 3,5-Dichlorophenyl (position 6), trifluoromethyl (position 4) .
  • Comparison: The trifluoromethyl group is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the pyrimidine core. Lower molecular weight (369.20 vs. 541.8 g/mol) suggests higher solubility in polar solvents.

Compound B : 4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine

  • CAS : 1421599-34-9
  • Molecular Formula : C₂₈H₁₉BrN₂
  • Molecular Weight : 463.37 g/mol
  • Substituents : 4-Bromophenyl (position 6) .
  • Comparison: Single bromine at the para position vs. 3,5-dibromophenyl in the target compound. This reduces steric bulk and electronic effects. Molecular weight difference (463.37 vs. 541.8 g/mol) highlights the impact of additional bromine on lipophilicity.

Compound C : 4-(3,5-Dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine

  • CAS : 1820711-06-5 (same as Compound A, but positional isomerism)
  • Substituents : 3,5-Dichlorophenyl (position 4), trifluoromethyl (position 6) .
  • Comparison :
    • Positional swapping of substituents alters electronic distribution: trifluoromethyl at position 6 may sterically hinder interactions compared to the target compound’s biphenyl group.
    • Dichlorophenyl groups provide weaker halogen-bonding capacity than dibromophenyl groups.

Structural and Functional Implications

Table 1: Comparative Analysis of Pyrimidine Derivatives

Property Target Compound Compound A Compound B Compound C
CAS 1393350-29-2 1820711-06-5 1421599-34-9 1820711-06-5
Molecular Formula C₂₈H₁₈Br₂N₂ C₁₇H₉Cl₂F₃N₂ C₂₈H₁₉BrN₂ C₁₇H₉Cl₂F₃N₂
Molecular Weight 541.8 g/mol 369.20 g/mol 463.37 g/mol 369.20 g/mol
Key Substituents 3,5-Dibromophenyl, biphenyl 3,5-Dichlorophenyl, CF₃ 4-Bromophenyl 3,5-Dichlorophenyl, CF₃
Halogen Bonding High (Br) Moderate (Cl) Low (single Br) Moderate (Cl)
Steric Bulk High (biphenyl + dibromo) Moderate (CF₃) Moderate (single Br) High (CF₃ + dichloro)
Lipophilicity (LogP) Estimated >6 Estimated ~4.5 Estimated ~5.2 Estimated ~4.5

Biological Activity

4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is a complex organic compound notable for its unique structural characteristics, which include multiple aromatic systems and a pyrimidine core. With a molecular formula of C28H18Br2N2 and a molecular weight of approximately 542.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features:

  • Biphenyl moiety : Enhances hydrophobic interactions and biological activity.
  • Dibromophenyl substituents : May contribute to increased reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structures to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine exhibit significant biological activities. Below are key findings on its biological activity:

Anticancer Properties

Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance:

  • In vitro studies demonstrated that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Activity

Compounds with halogen substitutions have been associated with antimicrobial properties:

  • In vitro assays suggest that the presence of bromine atoms enhances the antimicrobial efficacy against certain bacterial strains .

Comparative Analysis

A comparative analysis of structurally related compounds reveals the unique advantages of 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine:

Compound NameStructureNotable FeaturesBiological Activity
4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidineStructureSimilar biphenyl moiety but different halogen substitutionAnticancer activity
4-(3-Bromophenyl)-6-(3-bromophenyl)-2-pyrimidineStructureContains multiple brominated phenylene groupsPotential antimicrobial properties
4-Chloro-2-phenylpyrimidineStructureLacks the biphenyl structure; simpler designModerate biological activity

The mechanism by which 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine exerts its biological effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases .
  • Interaction with DNA : Some studies suggest that pyrimidine derivatives can bind to DNA structures such as G-quadruplexes, influencing gene expression and cellular proliferation .

Case Studies

Several case studies provide insights into the biological efficacy of this compound:

  • Anticancer Study : A study evaluated the cytotoxicity of various pyrimidine derivatives against breast cancer cells. The results indicated that compounds similar to 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine showed significant inhibition of cell growth compared to controls .
  • Antimicrobial Evaluation : In another study, the antimicrobial activity of brominated pyrimidines was assessed against both Gram-positive and Gram-negative bacteria. The findings highlighted the enhanced efficacy due to the presence of bromine substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-([1,1'-biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine, and how can purity be ensured?

  • Methodology : Multi-component reactions (MCRs) under reflux conditions with anhydrous solvents (e.g., ethanol or dichloromethane) are commonly used for analogous pyrimidine derivatives. For example, coupling aryl aldehydes with cyanocetamide derivatives in the presence of a base (e.g., K₂CO₃) can yield the core pyrimidine scaffold .
  • Purity Control : Column chromatography (silica gel, CH₂Cl₂/hexane gradients) and recrystallization (e.g., from DMF/ethanol) are effective for isolation. Monitor reaction progress via TLC and confirm purity using HRMS and NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.8 ppm) and quaternary carbons (e.g., biphenyl C⁴ at ~143 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Use SHELXL for refinement to resolve dihedral angles between substituents (e.g., biphenyl vs. dibromophenyl planes) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Challenges : Polymorphism (e.g., varying hydrogen-bonding networks) and weak intermolecular interactions (C–H⋯π or C–H⋯O) can complicate structure determination.
  • Solutions : Collect high-resolution data (≤0.8 Å) and refine using SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R₁ < 5% and wR₂ < 15% .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dibromophenyl group influence reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing bromine substituents deactivate the phenyl ring, directing electrophilic substitution to the para positions. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in Suzuki-Miyaura couplings .

Q. How can contradictions in NMR and crystallographic data (e.g., bond lengths/conformational flexibility) be resolved?

  • Approach : Compare experimental NMR chemical shifts with computed values (GIAO method). For crystallographic discrepancies, analyze thermal ellipsoids to identify dynamic disorder or torsional flexibility in the biphenyl moiety .

Q. What structure-activity relationships (SARs) are hypothesized for this compound in angiotensin II receptor modulation?

  • Hypothesis : The biphenyl group may mimic biphenyltetrazole moieties in sartan-class drugs (e.g., losartan), while the dibromophenyl unit enhances lipophilicity. Test via in silico docking (AutoDock Vina) against PDB 4YAY, focusing on hydrophobic pocket interactions .

Q. What computational strategies predict this compound’s photophysical properties for optoelectronic applications?

  • Strategy : Perform TD-DFT calculations (CAM-B3LYP/def2-TZVP) to simulate UV-vis spectra. Compare with experimental λmax (e.g., ~350 nm in CHCl₃) and assess charge-transfer transitions between the pyrimidine core and aryl substituents .

Methodological Tables

Table 1 : Synthetic Optimization Parameters for Pyrimidine Derivatives

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DCM/EtOHReduces hydrolysis byproducts
Temperature80–100°C (reflux)Accelerates cyclization
CatalystPd(PPh₃)₄ (1 mol%)Enables Suzuki coupling

Table 2 : Key Crystallographic Data for Analogous Pyrimidines

CompoundSpace GroupR₁ FactorDihedral Angle (Pyrimidine vs. Aryl)
N-(4-Cl-phenyl) deriv.P2₁/c0.0425.2° (phenyl), 86.1° (aminomethyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.